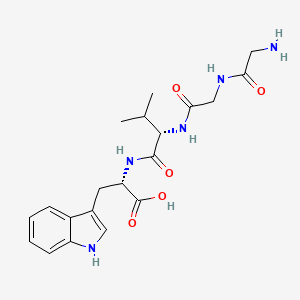
L-Tryptophan, glycylglycyl-L-valyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Tryptophan, glycylglycyl-L-valyl- is a peptide compound that combines the essential amino acid L-tryptophan with glycylglycyl and L-valyl residues. L-tryptophan is an aromatic amino acid necessary for protein synthesis in humans and animals. It is also a precursor for several important biomolecules, including serotonin and melatonin, which play crucial roles in mood regulation and sleep.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
L-Tryptophan, glycylglycyl-L-valyl- can be synthesized through peptide coupling reactions. The synthesis typically involves the stepwise addition of amino acids to form the peptide chain. The reaction conditions often include the use of coupling reagents such as carbodiimides (e.g., dicyclohexylcarbodiimide) and activating agents like N-hydroxysuccinimide. The reactions are usually carried out in anhydrous solvents like dimethylformamide or dichloromethane under inert atmosphere to prevent side reactions.
Industrial Production Methods
Industrial production of L-tryptophan, glycylglycyl-L-valyl- often involves solid-phase peptide synthesis (SPPS). This method allows for the efficient and scalable production of peptides. In SPPS, the peptide is assembled on a solid resin support, which simplifies purification and enhances yield. The process involves repeated cycles of amino acid coupling, washing, and deprotection until the desired peptide sequence is obtained.
Analyse Chemischer Reaktionen
Types of Reactions
L-Tryptophan, glycylglycyl-L-valyl- can undergo various chemical reactions, including:
Oxidation: The indole ring of L-tryptophan can be oxidized to form compounds like kynurenine.
Reduction: Reduction reactions can modify the peptide backbone or side chains.
Substitution: Nucleophilic substitution reactions can occur at the amino or carboxyl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of catalysts.
Major Products
Oxidation: Kynurenine and other oxidized derivatives.
Reduction: Reduced peptides with modified side chains.
Substitution: Substituted peptides with new functional groups.
Wissenschaftliche Forschungsanwendungen
L-Tryptophan, glycylglycyl-L-valyl- has diverse applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate binding.
Medicine: Explored for its potential therapeutic effects in mood disorders and sleep regulation.
Industry: Utilized in the production of peptide-based drugs and supplements.
Wirkmechanismus
The mechanism of action of L-Tryptophan, glycylglycyl-L-valyl- involves its interaction with specific molecular targets and pathways:
Serotonin Pathway: L-tryptophan is a precursor for serotonin synthesis. It is converted to 5-hydroxytryptophan by tryptophan hydroxylase, followed by decarboxylation to serotonin.
Melatonin Pathway: Serotonin is further converted to melatonin in the pineal gland, regulating sleep-wake cycles.
Protein Synthesis: The peptide can be incorporated into proteins, influencing their structure and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Tryptophan: An essential amino acid with similar roles in serotonin and melatonin synthesis.
Glycylglycine: A dipeptide with simpler structure and different biological functions.
L-Valine: A branched-chain amino acid involved in muscle metabolism and protein synthesis.
Uniqueness
L-Tryptophan, glycylglycyl-L-valyl- is unique due to its combined structure, which allows it to participate in multiple biochemical pathways and exhibit diverse biological activities. Its peptide nature also makes it a valuable tool in research and therapeutic applications.
Eigenschaften
CAS-Nummer |
684250-86-0 |
|---|---|
Molekularformel |
C20H27N5O5 |
Molekulargewicht |
417.5 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-methylbutanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C20H27N5O5/c1-11(2)18(25-17(27)10-23-16(26)8-21)19(28)24-15(20(29)30)7-12-9-22-14-6-4-3-5-13(12)14/h3-6,9,11,15,18,22H,7-8,10,21H2,1-2H3,(H,23,26)(H,24,28)(H,25,27)(H,29,30)/t15-,18-/m0/s1 |
InChI-Schlüssel |
XJHMQFKUSUISEK-YJBOKZPZSA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)CNC(=O)CN |
Kanonische SMILES |
CC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)CNC(=O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Chloro-2-[(6-methoxypyridin-3-yl)amino]-3-nitrobenzoic acid](/img/structure/B12519385.png)
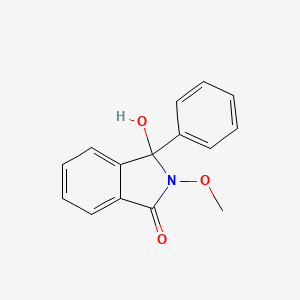
![5-(2-Ethoxy-5-iodophenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12519390.png)
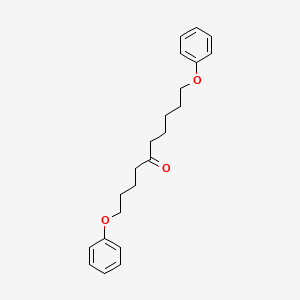
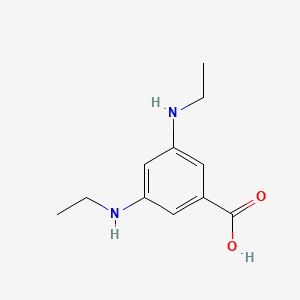
![4-[(2-Methoxynaphthalen-1-yl)methoxy]benzene-1,2-dicarbonitrile](/img/structure/B12519401.png)
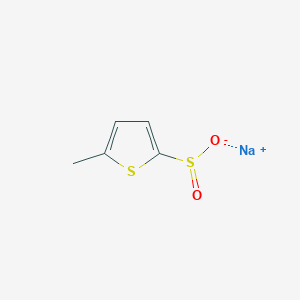
![3-methyl-4-[4-(2-methylpyrazol-3-yl)-8-(1H-pyrazol-5-yl)-1,7-naphthyridin-2-yl]morpholine;hydrochloride](/img/structure/B12519412.png)
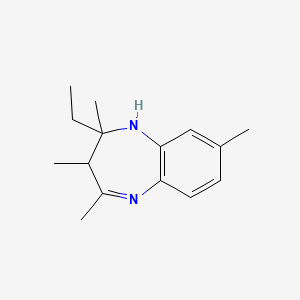
![Tert-butyl [(1S)-1-(3-bromo-4-methoxyphenyl)ethyl]carbamate](/img/structure/B12519425.png)
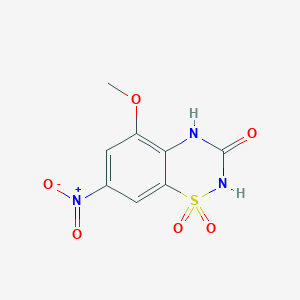

![2-[4-(2-{5-[1-(3,5-dichloropyridin-4-yl)ethoxy]-1H-indazol-3-yl}ethenyl)pyrazol-1-yl]ethanol](/img/structure/B12519455.png)
![6-[3,5-bis[4,6-bis(propylamino)-1,3,5-triazin-2-yl]phenyl]-2-N,4-N-dipropyl-1,3,5-triazine-2,4-diamine](/img/structure/B12519457.png)
